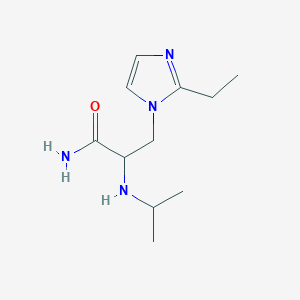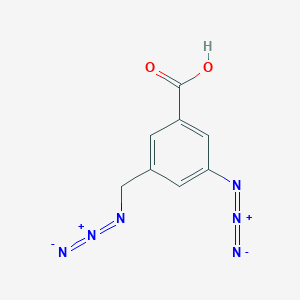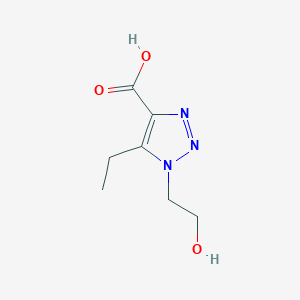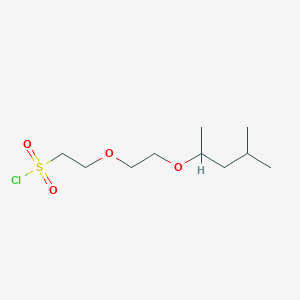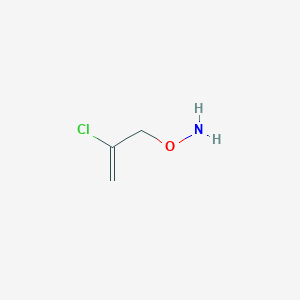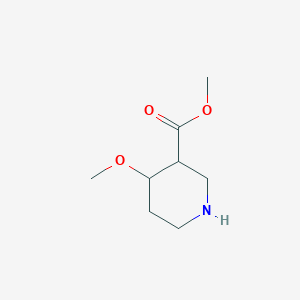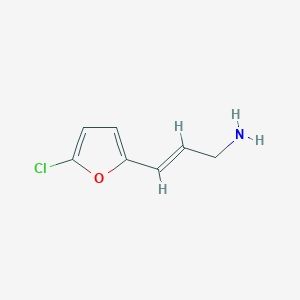
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a trifluoroacetamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-amino-2-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
Chemistry: N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The amino and methoxy groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(5-amino-2-methoxyphenyl)acetamide
- N-(5-amino-2-methoxyphenyl)formamide
- N-(5-amino-2-methoxyphenyl)-2-ethoxybenzamide
Comparison:
- N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs.
- The trifluoroacetamide group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
- Other similar compounds, such as N-(5-amino-2-methoxyphenyl)acetamide, lack the trifluoroacetamide group and therefore exhibit different reactivity and binding characteristics.
Propriétés
Formule moléculaire |
C9H9F3N2O2 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
Clé InChI |
YAYGICMZJYHYMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


